![molecular formula C10H10ClNO3 B2886943 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 662161-05-9](/img/structure/B2886943.png)

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

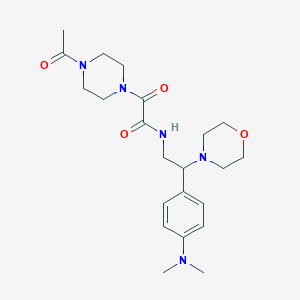

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is a chemical compound with the CAS Number: 662161-05-9 . Its molecular weight is 227.65 . The IUPAC name for this compound is 4-chloro-2-[(E)-2-nitroethenyl]phenyl ethyl ether .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The compound might undergo electrophilic aromatic substitution . This is a type of reaction where an electrophile attacks a carbon atom on the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the intermediate .Aplicaciones Científicas De Investigación

Synthesis and Kinetics

4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene's derivatives have been studied for their synthesis and reaction kinetics. For instance, ethoxy-4-nitrobenzene, a related compound, was synthesized using 4-chloronitrobenzene with potassium ethoxide, employing benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound conditions. This study highlighted the influence of catalysts, agitation speed, temperature, and ultrasound frequency on the reaction conversion rate (Wang & Rajendran, 2007).

Photocatalytic Oxidation

Research has also explored the photocatalytic oxidation of benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene. This study aimed to understand how substituent groups affect the selectivity to hydroxylated compounds, opening new routes for the synthesis of hydroxylated aromatic compounds (Palmisano et al., 2007).

Reactions with Methyl- and Phenyllithium

The compound's derivatives have been part of studies involving reactions with methyl- and phenyllithium. These reactions result in the replacement of chlorine atoms and the formation of various benzazetine derivatives, offering insights into the behavior of these compounds in organic synthesis (Potkin et al., 2001).

Photocatalytic Oxidation into Aldehydes

The photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, into corresponding aldehydes, has been studied. This research has implications in the field of photocatalysis and organic synthesis (Higashimoto et al., 2009).

Crystal Structure Determination

The crystal structures of various benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, have been determined. This research contributes to the understanding of molecular structures and their influence on the physical and chemical properties of these compounds (Goubitz et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYPLSGMANYUGH-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)

![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)

![2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2886868.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)